molecular formula C13H11NO2 B086043 4-(4-Methoxybenzoyl)pyridine CAS No. 14548-47-1

4-(4-Methoxybenzoyl)pyridine

Cat. No. B086043
CAS RN: 14548-47-1
M. Wt: 213.23 g/mol
InChI Key: FGEUIMWNIGSQPB-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzoyl)pyridine is a compound with the IUPAC name (4-methoxyphenyl)(4-pyridinyl)methanone . It has a molecular weight of 213.24 . The compound is stored at room temperature and has a purity of 95%. It is in powder form .


Molecular Structure Analysis

The molecular structure of 4-(4-Methoxybenzoyl)pyridine is represented by the InChI code 1S/C13H11NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-9H,1H3 . This indicates that the compound consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

4-(4-Methoxybenzoyl)pyridine is a powder that is stored at room temperature . It has a molecular weight of 213.24 .

Scientific Research Applications

  • Extraction and Separation of Noble Metal Ions : 2,6-bis(4-methoxybenzoyl)-diaminopyridine, a related compound, has been applied in the recovery of noble metal ions (like Au(III), Ag(I), Pd(II), Pt(II)) from aqueous solutions using solvent extraction and polymer membrane separation processes. It showed over 99% recovery efficiency for all studied noble metal ions (Bożejewicz et al., 2021).

  • Inhibition of Tumor Growth and Metastasis : Novel terpyridine-skeleton molecules, which include derivatives of pyridine, have been synthesized and found to inhibit tumor growth and metastasis. They were identified as nonintercalative topo I and II dual catalytic inhibitors and showed significant inhibition of tumor growth in xenografted mice (Kwon et al., 2015).

  • Synthesis of Dihydroisoquinolinones : Pyridine derivatives have been used in the preparation of 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones through a palladium-catalyzed cyclization/carbonylation process. This process involves intramolecular Pd-catalyzed carbon–carbon bond formation followed by alkoxycarbonylation (Ardizzoia et al., 2008).

  • Synthesis of Benzothienopyridine Derivatives : The Smiles rearrangement has been applied to synthesize 5-amino-substituted [1]benzothieno[2,3-b]pyridine, which is of interest as a potential secondary peptide structure mimic. This involves rearranging 5-methoxy-4-methoxycarbonyl[1]benzothieno[2,3-b]pyridine (Bonini et al., 2003).

  • Crystal Structure Analysis : Studies on the crystal structure of 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide have provided insights into molecular conformations and intermolecular interactions, which are crucial in understanding material properties (Suhud et al., 2015).

  • Nootropic Agents : Compounds like 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid (CI-933) have been studied for their potential as cognition activators. Their molecular structures and conformations have been analyzed using X-ray analysis, theoretical calculations, and NMR spectroscopy (Amato et al., 1990).

Safety And Hazards

The safety information for 4-(4-Methoxybenzoyl)pyridine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

(4-methoxyphenyl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEUIMWNIGSQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163055
Record name Ketone, (p-methoxyphenyl) 4-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxybenzoyl)pyridine

CAS RN

14548-47-1
Record name (4-Methoxyphenyl)-4-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14548-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, (p-methoxyphenyl) 4-pyridyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, (p-methoxyphenyl) 4-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Niiyama, T Mase, H Takahashi, A Naya… - Bioorganic & medicinal …, 2002 - Elsevier
Compounds (2–5) with a 6-carboxy-5,7-diarylcyclopentenopyridine skeleton were designed, synthesized, and identified as a new class of potent non-peptide endothelin receptor …
Number of citations: 15 www.sciencedirect.com
VP Lezina, SG Rozenberg, OM Glozman… - Chemistry of …, 1990 - Springer
The 1 H and 13 C NMR spectra of the E and Z isomers of 2-, 3-, and 4-benzoylpyridine oximes and their ethers were analyzed thoroughly, and the 1 H- 13 C spin-spin coupling …
Number of citations: 4 link.springer.com
N Leventis, AMM Rawaswdeh, G Zhang… - The Journal of …, 2002 - ACS Publications
In anhydrous CH 3 CN a series of nine 4-(4-substituted-benzoyl)-N-methylpyridinium cations (substituent: −OCH 3 , −CH 3 , −H, −SCH 3 , −Br, −C⋮CH, −CHO, −NO 2 , and − + S(CH 3 ) …
Number of citations: 38 pubs.acs.org
AMM Rawashdeh - 2003 - search.proquest.com
The possible effect of a localized versus a delocalized 3 MLCT excited state on photoinduced electron transfer (PET) was investigated by measuring the quenching rate constant, kq, for …
Number of citations: 3 search.proquest.com
EF Fabrizio, UF Ilhan, P Vassilaras… - UNIVERSITY OF …, 2004 - search.proquest.com
4.1 ABSTRACT Polymerization of di-and tri-isocyanates can be templated onto the mesoporous surface of a preformed network of sol-gel derived silica nanoparticles, resulting in a …
Number of citations: 0 search.proquest.com
Advanced Engineering & Planning Corp… - 1979 - books.google.com
" This compilation will provide ready reference for potential toxicity of chemicals found in the workplace, and should be useful to occupational health physicians, industrial hygienists, …
Number of citations: 61 books.google.com

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